molecular formula C11H12N2O3 B13241936 Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate

Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate

Cat. No.: B13241936
M. Wt: 220.22 g/mol
InChI Key: SMYGZBBOSAFJCS-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate (CAS 1478691-54-1) is a high-purity chiral oxazoline compound supplied for advanced chemical synthesis and drug discovery research. This molecule, with a molecular formula of C11H12N2O3 and a molecular weight of 220.23 g/mol, features a 4,5-dihydrooxazole (oxazoline) ring fused with a pyridin-2-yl group and an ethyl ester functional group . This structure makes it a valuable heterocyclic building block, particularly in the development of chiral ligands for catalysis and as a precursor for novel active pharmaceutical ingredients (APIs). The compound has a purity of 95% . Researchers utilize this and related oxazoline derivatives as key intermediates in constructing complex molecular architectures due to their synthetic versatility and ability to coordinate with metals . Handle with care, as this product may cause skin and eye irritation and be harmful if swallowed . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 5-pyridin-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-2-15-11(14)9-10(16-7-13-9)8-5-3-4-6-12-8/h3-7,9-10H,2H2,1H3

InChI Key

SMYGZBBOSAFJCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC=N1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Route Using Pyridin-2-amine and α-Haloesters

One common approach involves the reaction of 2-aminopyridine derivatives with α-haloesters (e.g., ethyl chloroacetate) to form the oxazoline ring by intramolecular cyclization.

General Procedure:

  • 2-Aminopyridine is reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide or sodium hydride.
  • The reaction is typically carried out in anhydrous ethanol or N,N-dimethylformamide (DMF) at elevated temperature (e.g., reflux for 12 hours).
  • The base deprotonates the amine, facilitating nucleophilic attack on the α-haloester carbonyl carbon.
  • Intramolecular cyclization occurs, forming the 4,5-dihydrooxazole ring.
  • The product is isolated by precipitation, filtration, and purification via column chromatography.

Example from Literature:

  • In a study synthesizing related oxazoline derivatives, 2-aminopyridine was dissolved in ethanolic sodium ethoxide, then ethyl 4-chlorobutanoate was added and heated for 12 hours. The product was isolated by filtration and chromatographed to afford the oxazoline ester with yields around 60%.

Multicomponent Reaction Using Pyridin-2-amine, Pyridine-2-carbaldehyde, and Isocyanides

A more modern and efficient method involves a multicomponent reaction (MCR):

  • Substituted pyridin-2-amine, pyridine-2-carbaldehyde, and an isocyanide (e.g., 2-isocyano-2,4,4-trimethylpentane) are combined in methanol.
  • Tosic acid (TosOH) is used as a catalyst.
  • The reaction mixture is stirred at 70 °C for 12 hours.
  • This MCR facilitates the formation of the oxazoline ring fused with the pyridine substituent.
  • The product is extracted with ethyl acetate, dried, and purified.

This method provides a versatile route to various substituted oxazolines including ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate derivatives.

Halogenation and Subsequent Cyclization

Another approach involves halogenation of pyridinyl precursors followed by cyclization:

  • The pyridin-2-yl intermediate is brominated or iodinated using N-bromosuccinimide (NBS) or I2.
  • The halogenated intermediate undergoes base-promoted cyclization with ethyl ester-containing nucleophiles.
  • This method allows for selective functionalization and ring closure under mild conditions.

Reaction Conditions and Optimization Data

Method Reagents & Conditions Temperature Time Yield (%) Notes
α-Haloester cyclization 2-Aminopyridine, ethyl chloroacetate, NaOEt, EtOH Reflux (~78 °C) 12 h ~60 Purification by column chromatography
Multicomponent reaction (MCR) Pyridin-2-amine, pyridine-2-carbaldehyde, 2-isocyano-2,4,4-trimethylpentane, TosOH, MeOH 70 °C 12 h Variable Efficient for diverse substitutions
Halogenation-cyclization Pyridinyl intermediate, NBS or I2, base, ethyl ester nucleophile 30–110 °C 4–12 h Moderate Allows selective functionalization

Characterization and Purification

  • The crude products are typically purified by extraction with organic solvents such as ethyl acetate or dichloromethane.
  • Drying over anhydrous sodium sulfate and concentration under reduced pressure is standard.
  • Final purification is commonly achieved by silica gel column chromatography using solvent mixtures like ethyl acetate/cyclohexane or ethyl acetate/chloroform.
  • Characterization includes ^1H NMR, ^13C NMR, FTIR, and elemental analysis to confirm the structure and purity.

Research Findings and Comparative Analysis

  • The multicomponent reaction method provides a more straightforward and versatile approach, allowing the synthesis of a variety of substituted oxazolines with good yields and fewer steps.
  • The α-haloester cyclization method is classical but may require longer reaction times and careful control of reaction conditions to avoid side reactions.
  • Halogenation followed by cyclization offers selective functional group modifications but may involve harsher conditions and additional purification steps.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield (%) Key References
α-Haloester Cyclization Simple reagents, well-established Longer reaction time, moderate yields 50–65
Multicomponent Reaction (MCR) Versatile, one-pot, mild conditions Requires isocyanide reagents 60–80
Halogenation-Cyclization Selective functionalization Multiple steps, potential side reactions 40–70

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of compounds with potential biological activities.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.

    Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Reactivity and Stability

  • Hydrolytic Sensitivity : The parent compound’s oxazoline ring undergoes hydrolysis to form a C-2 formamide byproduct, a reaction accelerated in acidic media. This contrasts with the 4-nitrobenzyl analogue, where the electron-withdrawing nitro group stabilizes the ring against nucleophilic attack, reducing hydrolysis rates .
  • Stereochemical Outcomes : The 3-(1,3-dioxoisoindolin-2-yl)propyl derivative exists as a diastereomeric mixture due to steric hindrance from the bulky substituent, complicating purification .

Crystallographic and Computational Analysis

  • SHELXL and ORTEP-3 are widely used for refining and visualizing oxazoline derivatives. For example, SHELXL’s robustness in handling twinned data aids in resolving diastereomeric mixtures .
  • Structure validation tools (e.g., PLATON) highlight conformational flexibility in the oxazoline ring, particularly for derivatives with bulky substituents .

Commercial and Industrial Relevance

  • Discontinuation of Parent Compound : this compound’s discontinued status (CymitQuimica, 2025) reflects challenges in scalability or stability compared to nitrobenzyl or dioxoisoindolin derivatives .

Biological Activity

Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate is a heterocyclic compound with significant potential in various biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring fused with a dihydrooxazole structure. The synthesis typically involves the reaction of 2-pyridinecarboxaldehyde with appropriate reagents under basic conditions to form the desired compound. The process may utilize solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and reagents like sodium hydride or potassium carbonate to optimize yields and purity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown it to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound activates caspase pathways, leading to programmed cell death.

Case Study: MCF-7 Breast Cancer Cells
In a study involving MCF-7 cells, treatment with the compound at concentrations of 50 µM resulted in a significant reduction in cell viability (approximately 70% compared to control) after 48 hours . Flow cytometry analysis confirmed an increase in apoptotic cells.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, such as DNA gyrase in bacteria and topoisomerases in cancer cells.
  • Receptor Binding : It can bind to various receptors, modulating signaling pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have expanded the understanding of this compound's potential applications:

  • Antiviral Activity : Preliminary data suggest that this compound may inhibit viral replication in vitro, particularly against influenza virus strains.
  • Neuroprotective Effects : In models of neurodegeneration, the compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.

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